molecular formula C40H54N4O4 B11561999 2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide

2-benzyl-N'~1~,N'~3~-bis{(E)-[4-(octyloxy)phenyl]methylidene}propanedihydrazide

Cat. No.: B11561999
M. Wt: 654.9 g/mol
InChI Key: FMGYLMQPXTXQBE-LFOSYLFNSA-N
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Description

2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes benzyl, octyloxyphenyl, and propanedihydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE typically involves multiple steps. One common method includes the condensation of benzyl hydrazine with aldehydes or ketones to form hydrazones, followed by further reactions to introduce the octyloxyphenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, where the reactants are mixed in reactors under controlled conditions. The use of automated systems ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-BENZYL-N’1,N’3-BIS[(E)-[2-(HEXYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE
  • 2-BENZYL-N’1,N’3-BIS[(E)-[4-(HEXYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE

Uniqueness

2-BENZYL-N’1,N’3-BIS[(E)-[4-(OCTYLOXY)PHENYL]METHYLIDENE]PROPANEDIHYDRAZIDE is unique due to the presence of octyloxyphenyl groups, which can impart specific physical and chemical properties, such as increased hydrophobicity and enhanced interaction with biological membranes. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C40H54N4O4

Molecular Weight

654.9 g/mol

IUPAC Name

2-benzyl-N,N'-bis[(E)-(4-octoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C40H54N4O4/c1-3-5-7-9-11-16-28-47-36-24-20-34(21-25-36)31-41-43-39(45)38(30-33-18-14-13-15-19-33)40(46)44-42-32-35-22-26-37(27-23-35)48-29-17-12-10-8-6-4-2/h13-15,18-27,31-32,38H,3-12,16-17,28-30H2,1-2H3,(H,43,45)(H,44,46)/b41-31+,42-32+

InChI Key

FMGYLMQPXTXQBE-LFOSYLFNSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=N/NC(=O)C(C(=O)N/N=C/C2=CC=C(C=C2)OCCCCCCCC)CC3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=NNC(=O)C(CC2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OCCCCCCCC

Origin of Product

United States

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